molecular formula C8H10N2O3 B3147631 Ethyl 5-methoxypyridazine-3-carboxylate CAS No. 627525-71-7

Ethyl 5-methoxypyridazine-3-carboxylate

Cat. No. B3147631
M. Wt: 182.18 g/mol
InChI Key: UCTGUAAAHQWCRR-UHFFFAOYSA-N
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Description

Ethyl 5-methoxypyridazine-3-carboxylate is a chemical compound that belongs to the pyridazine family. It has a molecular formula of C8H10N2O3 and a molecular weight of 182.18 g/mol .


Physical And Chemical Properties Analysis

Ethyl 5-methoxypyridazine-3-carboxylate has a molecular weight of 182.18 g/mol . Other physical and chemical properties such as boiling point, density, and solubility are not provided in the available sources.

Scientific Research Applications

Biomass Conversion and Sustainable Materials

Ethyl 5-methoxypyridazine-3-carboxylate, akin to other derivatives discussed in the literature, may find applications in the conversion of plant biomass to valuable chemicals. A notable example is the use of derivatives for synthesizing furan compounds, such as 5-Hydroxymethylfurfural (HMF) from hexose carbohydrates. These furan derivatives are pivotal for producing sustainable polymers, fuels, and functional materials, highlighting the potential of Ethyl 5-methoxypyridazine-3-carboxylate in green chemistry and sustainability efforts (Chernyshev, Kravchenko, & Ananikov, 2017).

Pharmacological Implications

Although not directly related to Ethyl 5-methoxypyridazine-3-carboxylate, research on similar compounds, such as 5-aminosalicylic acid derivatives, elucidates the pharmacological significance of these chemicals. They are primarily used in treating inflammatory bowel diseases (IBD), such as ulcerative colitis and Crohn's disease, by acting as anti-inflammatory agents and radical scavengers. This indicates the potential therapeutic applications of Ethyl 5-methoxypyridazine-3-carboxylate in designing new drugs or improving existing treatments (Thomson, 1991).

Environmental and Ecological Research

Compounds related to Ethyl 5-methoxypyridazine-3-carboxylate, such as nonylphenol ethoxylates (NPEs) and their degradation products, have been the focus of environmental toxicology studies. These studies aim to understand the ecotoxicity of such chemicals and their impact on aquatic life, providing a framework for assessing the ecological safety of Ethyl 5-methoxypyridazine-3-carboxylate and its derivatives. This research is crucial for regulatory purposes and developing safer chemical practices (Staples, Mihaich, Carbone, Woodburn, & Klečka, 2004).

properties

IUPAC Name

ethyl 5-methoxypyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-3-13-8(11)7-4-6(12-2)5-9-10-7/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTGUAAAHQWCRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=CC(=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-methoxypyridazine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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